4-Bromo-N'-(3-pyridylmethylene)-5-pyrazolecarbohydrazide
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Overview
Description
4-bromo-N-(3-pyridinylmethylideneamino)-1H-pyrazole-5-carboxamide is a member of pyrazoles and an aromatic amide.
Scientific Research Applications
Structure and Tautomerism
Research on 4-bromo substituted 1H-pyrazoles, including compounds structurally related to 4-Bromo-N'-(3-pyridylmethylene)-5-pyrazolecarbohydrazide, has explored their tautomerism in solid states and solutions. Studies employing multinuclear magnetic resonance spectroscopy and X-ray crystallography have demonstrated the predominance of certain tautomers, influenced by the presence of bromine atoms at specific positions. This tautomerism is critical for understanding the chemical behavior and reactivity of these compounds (Trofimenko et al., 2007).
Antimicrobial and Anticancer Activity
Several derivatives of pyrazole, including those with bromo substituents, have been synthesized and evaluated for their biological activities. For instance, pyrazolo[3,4-d]pyrimidines have shown promising activity against specific cancer cell lines and have been noted for their potential in treating conditions associated with the Bcr-Abl T315I mutant (Radi et al., 2013). Additionally, new heterocycles based on pyrazole scaffolds have demonstrated antimicrobial properties, indicating the versatility of these compounds in developing new therapeutic agents (El‐Emary et al., 2002).
properties
Product Name |
4-Bromo-N'-(3-pyridylmethylene)-5-pyrazolecarbohydrazide |
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Molecular Formula |
C10H8BrN5O |
Molecular Weight |
294.11 g/mol |
IUPAC Name |
4-bromo-N-[(E)-pyridin-3-ylmethylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C10H8BrN5O/c11-8-6-14-15-9(8)10(17)16-13-5-7-2-1-3-12-4-7/h1-6H,(H,14,15)(H,16,17)/b13-5+ |
InChI Key |
QQBZAPFTTITRFK-WLRTZDKTSA-N |
Isomeric SMILES |
C1=CC(=CN=C1)/C=N/NC(=O)C2=C(C=NN2)Br |
Canonical SMILES |
C1=CC(=CN=C1)C=NNC(=O)C2=C(C=NN2)Br |
solubility |
25 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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